[3,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(phenylsulfonyl)piperazin-1-yl]methanone
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Overview
Description
(1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves the assembly of the pyrazolopyridine system through various synthetic strategies. One common method is the cyclocondensation of 5-amino-1,3-dimethylpyrazole with ethyl acetoacetate to form tetrahydropyrazolopyridine derivatives . Another approach involves the use of acyl (bromo)acetylenes and propargylamine, followed by intramolecular cyclization .
Industrial Production Methods
Industrial production of these compounds often employs scalable synthetic routes that ensure high yield and purity. The use of solid alumina and room temperature conditions for cross-coupling reactions, followed by cyclization, is one such method that has been optimized for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions often require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, cyclocondensation reactions may require acidic or basic conditions, while oxidation reactions may need an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the compound may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. It has shown activity against various enzymes, making it a candidate for the development of new therapeutic agents .
Medicine
In medicine, pyrazolo[3,4-b]pyridine derivatives have been explored for their anti-cancer properties. They have shown promise in inhibiting the growth of cancer cells by targeting specific molecular pathways .
Industry
Industrially, these compounds are used in the development of new materials with specific properties, such as fluorescence. They are also used in the production of dyes and pigments .
Mechanism of Action
The mechanism of action of (1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. It acts by inhibiting enzymes involved in critical biological pathways, such as the Ras/Erk and PI3K/Akt pathways . This inhibition leads to the disruption of cellular processes, ultimately resulting in the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity.
Uniqueness
(1-ISOPROPYL-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.
Properties
Molecular Formula |
C22H27N5O3S |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
[4-(benzenesulfonyl)piperazin-1-yl]-(3,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)methanone |
InChI |
InChI=1S/C22H27N5O3S/c1-15(2)27-21-20(17(4)24-27)19(14-16(3)23-21)22(28)25-10-12-26(13-11-25)31(29,30)18-8-6-5-7-9-18/h5-9,14-15H,10-13H2,1-4H3 |
InChI Key |
WEGDZLHRYMPYFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C(C)C)C)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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